2-[(4-Methoxyphenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-[(4-Methoxyphenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound featuring a unique fusion of furo, triazolo, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This step often involves cyclization reactions starting from appropriate precursors such as substituted anilines and aldehydes.
Introduction of the Methoxyphenoxy Group: This is achieved through nucleophilic substitution reactions where the methoxyphenoxy group is introduced using reagents like 4-methoxyphenol and suitable alkylating agents.
Final Coupling and Purification: The final product is obtained by coupling the intermediate compounds under specific conditions, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing automated purification systems to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or hydrogenation catalysts to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[(4-Methoxyphenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors targeting enzymes like CDK2, which are crucial in cancer therapy.
Biological Studies: The compound is used to study cell cycle regulation and apoptosis due to its interaction with specific molecular targets.
Chemical Biology: It aids in the development of chemical probes for investigating biological pathways.
Industrial Applications: Potential use in the synthesis of advanced materials and as intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By binding to the active site of CDK2, it inhibits the kinase activity, leading to cell cycle arrest and induction of apoptosis in cancer cells . This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the active site of the enzyme.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also used as CDK inhibitors.
Triazolopyrimidine Derivatives: Known for their biological activity, particularly in antiviral and anticancer research.
Uniqueness
2-[(4-Methoxyphenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2 compared to other similar compounds. This makes it a promising candidate for further development in therapeutic applications.
Properties
Molecular Formula |
C27H20N4O3 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
4-[(4-methoxyphenoxy)methyl]-11,12-diphenyl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C27H20N4O3/c1-32-20-12-14-21(15-13-20)33-16-22-29-26-24-23(18-8-4-2-5-9-18)25(19-10-6-3-7-11-19)34-27(24)28-17-31(26)30-22/h2-15,17H,16H2,1H3 |
InChI Key |
BNGHWHDICIRVOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NN3C=NC4=C(C3=N2)C(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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